N-(5-Ethyl-2-methylpyridin-4-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(5-ethyl-2-methylpyridin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-4-9-6-11-7(2)5-10(9)12-8(3)13/h5-6H,4H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYOQWLWALMRIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(N=C1)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562661 | |
| Record name | N-(5-Ethyl-2-methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90873-00-0 | |
| Record name | N-(5-Ethyl-2-methylpyridin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N 5 Ethyl 2 Methylpyridin 4 Yl Acetamide
Retrosynthetic Analysis of the N-(5-Ethyl-2-methylpyridin-4-yl)acetamide Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the amide bond. This bond can be retrosynthetically cleaved to yield two key precursors: 4-amino-5-ethyl-2-methylpyridine and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640).
A further retrosynthetic disconnection of the 4-amino-5-ethyl-2-methylpyridine intermediate reveals the foundational precursor, 5-ethyl-2-methylpyridine (B142974). The synthesis of this substituted pyridine (B92270) is a critical first step, which can be achieved through various condensation reactions. Ultimately, this leads back to simple, bulk starting materials like acetaldehyde (B116499) (or its stable trimer, paraldehyde) and ammonia (B1221849). wikipedia.orgresearchgate.net This multi-step disconnection provides a logical pathway for the forward synthesis of the target molecule.
Classical and Modern Synthetic Routes to this compound
The construction of this compound involves the synthesis of its core pyridine structure followed by the introduction of the acetamide (B32628) group.
The industrial production of 5-ethyl-2-methylpyridine (MEP), a key intermediate, is typically achieved through the condensation of acetaldehyde or its trimer, paraldehyde (B1678423), with ammonia. wikipedia.orgresearchgate.net This reaction is an example of a structurally complex molecule being efficiently generated from simple precursors. wikipedia.org
One well-documented laboratory procedure involves heating paraldehyde with aqueous ammonium (B1175870) hydroxide (B78521) in the presence of ammonium acetate (B1210297) as a catalyst within a sealed steel reaction vessel at high temperatures (around 230°C) and pressures. orgsyn.org Other methods have been explored to optimize this process. A recent approach utilizes acetaldehyde ammonia trimer (AAT) with ammonium acetate as a promoter, identifying temperature and reactant concentrations as critical parameters for maximizing yield through a Design of Experiments (DoE) approach. researchgate.net Another modern, eco-friendly method describes a one-pot synthesis from ethanol (B145695) and ammonium bicarbonate using a copper(II) oxide catalyst under hydrothermal conditions. researchgate.net The choice of method often depends on the desired scale, available equipment, and environmental considerations.
| Parameter | Method 1: Paraldehyde & Ammonia orgsyn.org | Method 2: Acetaldehyde Ammonia Trimer (AAT) researchgate.net | Method 3: Ethanol & Ammonium Bicarbonate researchgate.net |
| Reactants | Paraldehyde, Aqueous Ammonium Hydroxide | Acetaldehyde Ammonia Trimer, Water | Ethanol, Ammonium Bicarbonate |
| Catalyst/Promoter | Ammonium Acetate | Ammonium Acetate | Copper(II) Oxide (Cu₂O) |
| Temperature | ~230 °C | ~200 °C | Not specified |
| Pressure | High pressure (800-3000 lb) | Autogenous pressure | Hydrothermal conditions |
| Yield | 50-70% | ~58% | Not specified |
| Key Feature | Established high-pressure method | Optimized via Design of Experiments | Eco-friendly "one-pot" approach |
This table presents a summary of different synthetic strategies for the key precursor, 5-ethyl-2-methylpyridine.
Once the 4-amino-5-ethyl-2-methylpyridine intermediate is obtained, the final step is the formation of the amide bond. This is typically achieved through acylation. Several standard methods are applicable:
Using Acetic Anhydride: A common and straightforward method involves reacting the aminopyridine with acetic anhydride, often with gentle heating. An analogous reaction, the synthesis of N-(4-methyl-pyridin-2-yl)-acetamide, is achieved by warming 2-amino-4-methylpyridine (B118599) in acetic anhydride at 70°C, yielding the product upon cooling and crystallization.
Using Acid Chlorides: The aminopyridine can be reacted with acetyl chloride, usually in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct.
Using Peptide Coupling Reagents: For milder conditions, a carboxylic acid (acetic acid) can be coupled directly with the amine using a peptide coupling agent. For instance, the synthesis of 2-(4-bromophenyl)-N-(5-methylpyridin-2-yl)acetamide was accomplished by reacting 2-amino-5-methylpyridine (B29535) with 4-bromophenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDCI) as the coupling agent in the presence of triethylamine. iucr.org
| Acylation Method | Reagents | Typical Conditions | Reference Analogy |
| Acid Anhydride | 4-amino-5-ethyl-2-methylpyridine, Acetic Anhydride | Warming (e.g., 70°C) | |
| Acid Chloride | 4-amino-5-ethyl-2-methylpyridine, Acetyl Chloride, Base (e.g., Triethylamine) | Inert solvent, often at 0°C to room temperature | researchgate.net |
| Coupling Agent | 4-amino-5-ethyl-2-methylpyridine, Acetic Acid, Coupling Agent (e.g., EDCI), Base | Inert solvent (e.g., Dichloromethane), 0°C to room temperature | iucr.org |
This table outlines common acylation methods for forming the acetamide moiety.
Optimizing reaction parameters is crucial for maximizing product yield and purity while minimizing side reactions. For the synthesis of the pyridine core, it has been shown that increasing the molar ratio of ammonium hydroxide to paraldehyde from approximately 4:1 to 8:1 can improve the yield of 5-ethyl-2-methylpyridine from the 50-53% range to 60-70%. orgsyn.org Studies on related pyridine syntheses have systematically investigated the influence of temperature, reaction time, and catalyst choice, finding optimal conditions through methodical experimentation. shd-pub.org.rs For the acylation step, reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the reaction goes to completion without forming degradation products. rsc.orgnih.gov Temperature control is also vital; for example, some acylation reactions are performed at elevated temperatures to increase the reaction rate, while others are run at low temperatures to control exothermicity and improve selectivity. iucr.org
Derivatization and Functionalization Strategies of this compound
Further modification of the this compound core can lead to the generation of analogue libraries for various research applications.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling significant structural diversification. To apply these reactions to the this compound scaffold, a precursor bearing a leaving group (typically a halogen such as Br or I, or a triflate) on the pyridine ring is required.
For example, a hypothetical N-(3-bromo-5-ethyl-2-methylpyridin-4-yl)acetamide could serve as a versatile substrate for various cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) would install a new aryl group at the 3-position of the pyridine ring. rsc.org
Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, would introduce an alkynyl substituent. This has been effectively demonstrated on other substituted nitropyridines. researchgate.net
Heck Coupling: Reaction with an alkene under palladium catalysis would append a vinyl group.
Buchwald-Hartwig Amination: This reaction would allow for the introduction of various amine functionalities by coupling with a primary or secondary amine.
The choice of catalyst, ligand, base, and solvent is critical for the success of these transformations and must be optimized for each specific substrate and coupling partner. The innocuous nature of many of the coupling partners, such as boronic acids, makes these reactions particularly valuable in synthetic chemistry. ysu.am
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference Principle |
| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) or Pd(II) catalyst, Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | rsc.org |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | C(sp²)-C(sp) | researchgate.net |
| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) (alkenyl) | General Pd-catalysis principle |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand (e.g., phosphine-based), Base | C(sp²)-N | General Pd-catalysis principle |
This table summarizes key palladium-catalyzed cross-coupling reactions applicable for pyridine ring modification.
Advanced Structural Characterization and Spectroscopic Probing of N 5 Ethyl 2 Methylpyridin 4 Yl Acetamide
Elucidation of Molecular Conformation and Geometry
X-ray Crystallography Studies for Solid-State Structure Determination
No published X-ray crystallography data for N-(5-Ethyl-2-methylpyridin-4-yl)acetamide could be located. Such a study would be essential to determine the precise solid-state structure of the molecule. Key parameters that would be obtained from crystallographic analysis include:
Crystal System and Space Group: Describing the symmetry of the unit cell.
Unit Cell Dimensions: Providing the lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and Angles: Revealing the exact distances between atoms and the angles of their bonds, confirming the molecular connectivity.
Torsion Angles: Defining the conformation of the molecule, particularly the orientation of the acetamide (B32628) group relative to the pyridine (B92270) ring and the conformation of the ethyl group.
Intermolecular Interactions: Identifying hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate the crystal packing.
Without experimental data, a table of crystallographic parameters cannot be generated.
Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Specific ¹H and ¹³C NMR spectral data for this compound are not available in the surveyed literature. A thorough NMR analysis would involve:
¹H NMR: To identify the chemical shifts, integration, and multiplicity (splitting patterns) for each unique proton in the molecule. This would help to confirm the presence of the ethyl, methyl, and acetamide groups and their positions on the pyridine ring.
¹³C NMR: To determine the chemical shifts of each carbon atom, providing insight into the electronic environment of the pyridine ring and the carbonyl group.
A detailed data table of NMR shifts and coupling constants remains unfeasible without experimental results.
Vibrational and Electronic Spectroscopic Insights
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Molecular Dynamics
Published IR and Raman spectra specific to this compound could not be found. These techniques are vital for identifying functional groups and understanding molecular vibrations.
IR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the amide (Amide I band), and the N-H bending coupled with C-N stretching (Amide II band). Vibrations corresponding to the substituted pyridine ring and the alkyl groups would also be present.
Raman Spectroscopy: Would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.
A table of characteristic vibrational frequencies cannot be populated without access to the spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns
There is no available UV-Vis spectroscopic data for this compound. This analysis would reveal information about the electronic structure of the molecule. Key findings would include:
λmax (Wavelength of Maximum Absorbance): Identifying the wavelengths at which the molecule absorbs light most strongly.
Molar Absorptivity (ε): Quantifying the extent of light absorption at λmax.
Electronic Transitions: The observed absorption bands would correspond to π→π* and n→π* transitions within the conjugated system of the pyridine ring and the acetamide group.
Without these experimental details, a discussion of the compound's electronic properties and conjugation is purely speculative.
Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis
While mass spectrometry data exists for related compounds, a detailed fragmentation analysis for this compound is not published. Mass spectrometry is critical for:
Molecular Ion Peak (M+): Confirming the molecular weight of the compound.
Fragmentation Pattern: Elucidating how the molecule breaks apart upon ionization. Expected fragmentation would likely involve the loss of the acetyl group, cleavage of the ethyl group (loss of CH₃ or C₂H₅), and other characteristic fragmentations of the pyridine ring. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the parent ion and its fragments.
A data table of m/z values and their corresponding fragment assignments cannot be created.
Theoretical and Computational Chemistry of N 5 Ethyl 2 Methylpyridin 4 Yl Acetamide and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research, providing a balance between accuracy and computational cost for studying molecular systems. espublisher.com
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is effective for calculating the geometry and various molecular properties of pyridine (B92270) and acetamide (B32628) derivatives. nih.govosti.gov Key electronic properties derived from DFT include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
The HOMO and LUMO are known as frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller energy gap suggests that a molecule is more chemically reactive because it requires less energy to be excited. nih.gov For example, studies on various acetamide and pyridine derivatives show a wide range of HOMO-LUMO gaps, which reflects how different substituents can tune the electronic properties and reactivity of the core structure. espublisher.comnih.govmaterialsciencejournal.org
The Molecular Electrostatic Potential (MEP) surface is another valuable concept derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of a molecule. nih.gov The MEP is used to visualize the charge distribution and predict how a molecule will interact with other species. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.comnih.gov For pyridine-containing compounds, the nitrogen atom typically represents a region of negative electrostatic potential.
Table 1: Representative Quantum Chemical Parameters for Pyridine and Acetamide Analogues Calculated via DFT Note: This table presents data from similar compounds to illustrate the application of DFT, as specific values for N-(5-Ethyl-2-methylpyridin-4-yl)acetamide are not publicly available.
| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |
| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione (EPBZ) | -5.71 | -1.55 | 4.16 | espublisher.com |
| EPBZ-NO2 Derivative | -6.45 | -3.07 | 3.38 | espublisher.com |
| EPBZ-NH2 Derivative | -5.31 | -1.30 | 4.01 | espublisher.com |
Computational models are instrumental in predicting the reactivity of molecules and elucidating potential reaction mechanisms. DFT calculations can be used to determine local reactivity descriptors, such as Fukui functions, which identify the most electrophilic and nucleophilic sites within a molecule. nih.gov For instance, in a series of acetamide derivatives studied as anti-HIV agents, analysis of Fukui functions revealed that specific nitrogen and oxygen atoms were the most probable sites for nucleophilic attack. nih.gov
The study of substituted pyridines has shown that the nature and position of substituent groups significantly affect the molecule's basicity and reactivity. acs.orgresearchgate.net Computational models can accurately predict acidity constants (pKa) and how they are influenced by different functional groups. acs.orgresearchgate.net These models can also investigate reaction pathways and transition states, providing a deeper understanding of reaction mechanisms that would be difficult to observe experimentally. The implementation of corrections for factors like London dispersion forces has drastically improved the accuracy of DFT for studying larger molecules and their interactions in solution. acs.org
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are particularly vital in drug discovery and materials science for studying complex interactions.
Before assessing a molecule's interaction with a biological target, it is crucial to understand its preferred three-dimensional shapes, or conformations. A molecule can exist in multiple conformations due to the rotation around its single bonds. researchgate.net Conformational space exploration is the process of identifying these different conformers. researchgate.net
Computational tools like the OMEGA program are used to generate a library of possible low-energy conformers for a given molecule. researchgate.net This process is followed by energy minimization, a computational procedure that adjusts the geometry of the molecule to find its most stable, lowest-energy state. This step is critical because the biologically active conformation of a ligand when it binds to a protein is typically a low-energy one. researchgate.net Reliable in silico methods are often preferred for generating these structures as they can provide detailed explanations for experimental data obtained from techniques like X-ray crystallography. researchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is central to structure-based drug design. The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov
In studies of analogues, such as N-ethyl-4-(pyridin-4-yl)benzamide derivatives designed as ROCK1 inhibitors, molecular docking was used to predict how these compounds would bind to the kinase enzyme. nih.gov The protocol involves preparing the protein and ligand structures, defining a "grid box" that encompasses the binding site, and then running an algorithm like the Lamarckian Genetic Algorithm to search for the best binding poses. nih.gov The results can reveal critical interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. researchgate.net Similar docking studies have been performed on other acetamide-containing compounds to explore their potential as inhibitors for targets like insulin-like growth factor-1 receptor (IGF-1R). nih.gov
Table 2: Illustrative Docking Simulation Data for an Analogue Compound This table is a representative example based on methodologies described for related compounds, such as ROCK1 inhibitors. nih.gov
| Analogue Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| N-ethyl-4-(pyridin-4-yl)benzamide derivative | ROCK1 | -9.5 | Met156, Tyr157, Asp216 |
| Acetamide-based ligand | IGF-1R | -8.8 | Lys1003, Phe1053, Val1060 |
While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex. nih.gov
Following a docking study, the most promising ligand-protein complex is often subjected to MD simulations. These simulations, which can span nanoseconds or longer, track the atomic movements and interactions within a simulated physiological environment. researchgate.net By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose predicted by docking. If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking result. nih.govresearchgate.net MD simulations are also used to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Pyridine-Acetamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. chemrevlett.comdovepress.com These models are instrumental in predicting the activity of novel compounds, thereby guiding the rational design of molecules with enhanced efficacy and desirable characteristics. dovepress.com For pyridine-acetamide derivatives, QSAR and QSPR analyses help to elucidate the key structural features that govern their biological functions.
Research into a series of acetamidosulfonamide derivatives, which include pyridine-containing analogues, has provided valuable insights into their antioxidant activities through QSAR modeling. nih.gov A study involving a set of sixteen such compounds investigated their radical scavenging and superoxide (B77818) dismutase (SOD) activities, leading to the development of statistically significant QSAR models. nih.gov
In this particular study, the researchers utilized multiple linear regression (MLR) to develop the QSAR models. nih.gov The statistical quality of the models was found to be robust, indicating a strong correlation between the experimental and predicted activities. For the SOD activity, the training set showed a high correlation coefficient (R²Tr) of 0.9714 and a low root mean square error (RMSETr) of 0.2306. The leave-one-out cross-validation (LOO-CV) method, a technique used to assess the predictive power of a model, yielded a Q²LOO-CV of 0.8753 and an RMSELOO-CV of 1.3571, confirming the model's reliability. nih.gov
The developed QSAR model for SOD activity is represented by the following equation:
%SOD = 0.741 (±0.111) SpMin8_Bhe + 1.259 (±0.207) RDF120m - 2.056 (±0.347) GATS5p + 0.175 (±0.038) TDB8e - 0.115 (±0.024) TDB9s - 1.185 (±0.252) nCb - 2.399 nih.gov
The descriptors in this equation represent various physicochemical and structural properties of the molecules. For instance, RDF120m (Radial Distribution Function) and nCb (number of substituted benzene (B151609) rings) are among the six descriptors that were found to correlate with the SOD activity. nih.gov The structure-activity relationship analysis revealed that the presence of an ethylene (B1197577) group connected to a pyridine ring was a significant contributor to the antioxidant activities. nih.gov
The following interactive data table presents a selection of the pyridine-acetamide and related derivatives from the study, along with their experimental antioxidant activities and key molecular descriptors used in the QSAR model.
Table 1: Molecular Structures, Antioxidant Activities, and Descriptors of Pyridine-Acetamide Analogues
| Compound ID | Structure | R Group | % SOD Activity (Experimental) | % RSA Activity (Experimental) | RDF120m |
| 2 | N-(4-(N-(pyridin-2-ylmethyl)sulfamoyl)phenyl)acetamide | NHCH₂-2-pyridyl | 30.40 | 1.46 | - |
| 3 | N-(4-(N-(pyridin-3-ylmethyl)sulfamoyl)phenyl)acetamide | NHCH₂-3-pyridyl | 25.22 | 0.00 | - |
| 13 | N-(4-(N-phenethylsulfamoyl)phenyl)acetamide | NHCH₂CH₂-phenyl | - | - | 0.205 |
| 15 | N-(4-(N-(2-(pyridin-2-yl)ethyl)sulfamoyl)phenyl)acetamide | NHCH₂CH₂-2-pyridyl | 38.54 | 4.62 | 2.433 |
SOD: Superoxide Dismutase, RSA: Radical Scavenging Activity. Data sourced from a study on acetamidosulfonamide derivatives. nih.gov
From the data, it is evident that compound 15 , which features a 2-pyridylethyl substituent, exhibited the highest SOD and RSA activities among the selected analogues. nih.gov The QSAR analysis suggested that the higher RDF120m value for compound 15 (2.433) compared to its phenyl analogue 13 (0.205) could be a contributing factor to its superior antioxidant capacity. nih.gov This highlights the positive influence of the nitrogen atom within the pyridine ring on the compound's activity. nih.gov
These findings underscore the utility of QSAR in identifying promising candidates for further development and in understanding the molecular properties that drive the biological activity of pyridine-acetamide derivatives.
Biological Activity and Mechanistic Investigations of N 5 Ethyl 2 Methylpyridin 4 Yl Acetamide Preclinical Research Focus
Identification and Characterization of Biological Targets
Direct studies identifying the biological targets of N-(5-Ethyl-2-methylpyridin-4-yl)acetamide are not available in the current scientific literature. The exploration of its potential targets is therefore based on the activity of compounds with similar structural motifs, such as a substituted pyridine (B92270) core.
There is no available data linking this compound or closely related acetamidopyridine structures to the inhibition of DNA gyrase or lumazine (B192210) synthase. Research into inhibitors of these bacterial enzymes has primarily focused on other heterocyclic scaffolds. For instance, novel inhibitors of DNA gyrase have been developed from classes such as 4,5,6,7-tetrahydrobenzo[d]thiazoles and N-phenyl-4,5-dibromopyrrolamides. nih.govnih.gov These compounds have demonstrated potent inhibition of DNA gyrase and topoisomerase IV from bacteria like Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range for some analogs. nih.gov However, these structures are not sufficiently analogous to this compound to suggest a similar mode of action without further investigation.
While there is no direct evidence of this compound interacting with the 5-HT1A receptor, the broader class of pyridine-containing molecules has been extensively studied for its interaction with serotonin (B10506) receptors. nih.gov The 5-HT1A receptor is a well-established target for therapeutic agents aimed at treating anxiety, depression, and other CNS disorders. nih.govmdpi.com
Compounds that feature a pyridinylpiperazine moiety have shown high affinity for the 5-HT1A receptor. For example, the compound SYA16263, which is a pyridinylpiperazine derivative, binds to the 5-HT1A receptor with a high affinity (Ki = 1.1 nM). nih.gov Further modifications of this scaffold have led to the development of ligands with even greater affinity and specificity. nih.gov These molecules, however, are structurally distinct from this compound, and thus, any shared affinity for the 5-HT1A receptor is purely speculative.
Table 1: Binding Affinities of an Example Pyridinylpiperazine Ligand for Serotonin Receptors Data for compound SYA16263, a structurally distinct pyridinylpiperazine derivative.
| Receptor | Ki (nM) |
| 5-HT1A | 1.1 |
| 5-HT2A | 50 |
| 5-HT7 | 90 |
This table is for illustrative purposes to show the type of data available for related compound classes and does not represent data for this compound.
Protein arginine methyltransferase 5 (PRMT5) is a crucial enzyme involved in various cellular processes and is a target in oncology. nih.gov The inhibition of the interaction between PRMT5 and its substrate adaptors is a therapeutic strategy being explored. nih.govbiorxiv.org Some inhibitors of this interaction contain a substituted pyridine ring. For instance, a class of small molecule inhibitors was developed to disrupt the PRMT5-pICln interaction, which is necessary for the methylation of certain substrates. biorxiv.org
While these inhibitors are not direct structural analogues of this compound, the presence of a substituted pyridine core in some of these molecules suggests that this scaffold can be accommodated in the binding site of PRMT5. nih.gov One such related compound, N-[5-methyl-6-[2-(2-pyridyl)ethylsulfamoyl]-2-pyridyl]acetamide , was synthesized as part of a series targeting PRMT5. nih.govbiorxiv.org This indicates a potential, albeit hypothetical, avenue for the investigation of this compound as a modulator of protein-protein interactions.
Elucidation of Molecular and Cellular Mechanisms of Action
The molecular and cellular effects of this compound have not been directly studied. The following subsections draw from research on structurally related acetamidopyridine compounds to suggest potential mechanisms.
Research on a structurally related compound, N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide , has shown that it can modulate signal transduction pathways related to inflammation. nih.gov Specifically, this compound and its analogues have been identified as dual inhibitors of TNF-α- and IL-6-induced cell adhesion, which are key processes in inflammatory conditions like inflammatory bowel disease (IBD). nih.gov The parent compound in that study demonstrated inhibitory activity comparable to tofacitinib, a known Janus kinase (JAK) inhibitor. nih.gov This suggests that related acetamidopyridine structures might interfere with cytokine signaling pathways.
Building on the modulation of signaling pathways, related pyridine derivatives have been shown to affect various cellular processes.
Modulation of Cytokine Production: As mentioned, analogues of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide were found to inhibit the effects of pro-inflammatory cytokines TNF-α and IL-6. nih.gov The most potent analogue from the study, compound 2-19 , showed significantly better inhibition of TNF-α- and IL-6-induced monocyte adhesion to colon epithelial cells than tofacitinib. nih.gov This points to a potential anti-inflammatory role for this class of compounds.
Apoptosis and Cell Cycle Arrest: Other pyridine derivatives have been investigated for their anticancer properties. nih.gov For example, novel pyridine heterocyclic hybrids have been shown to exhibit significant cytotoxic activities against various cancer cell lines, including liver, lung, and breast cancer cells. nih.gov The mechanism for some of these compounds is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov In a separate study, novel synthesized pyridine and pyrazolyl pyridine conjugates demonstrated potent cytotoxicity against HepG2 cancer cells by acting as PIM-1 kinase inhibitors and caspase activators, ultimately inducing apoptosis. nih.gov
Table 2: In Vitro Antiproliferative Activities of Selected Pyridine Heterocyclic Hybrids Data for structurally different pyridine derivatives, not this compound.
| Compound | Cell Line | IC50 (µM) |
| 3a | Huh-7 | 4.21 |
| A549 | 25.17 | |
| MCF-7 | 9.33 | |
| 3b | Huh-7 | 3.89 |
| A549 | 21.45 | |
| MCF-7 | 7.62 | |
| Taxol (Control) | Huh-7 | 6.68 |
| A549 | 38.05 | |
| MCF-7 | 12.32 |
This table illustrates the type of data available for related compound classes and does not represent data for this compound. Data sourced from a study on pyridine heterocyclic hybrids. nih.gov
In Vitro Pharmacological and Biological Assessments
Preclinical in vitro studies of compounds structurally related to this compound have revealed potential biological activities, particularly in the areas of anticancer and anti-inflammatory effects. While direct studies on this compound are not extensively documented in publicly available research, the evaluation of analogous pyridine and acetamide (B32628) derivatives provides valuable insights into its potential pharmacological profile.
Anticancer Activity:
The pyridine moiety is a core structure in numerous compounds investigated for their anticancer properties. researchgate.net For instance, a series of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas were synthesized and evaluated for their in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines. nih.gov One of the most potent compounds in this series, compound 5l , demonstrated significant activity with IC50 values comparable to the standard chemotherapeutic drug, Doxorubicin. nih.gov The mechanism of action for compound 5l in HCT-116 cells was found to involve the induction of apoptosis, as evidenced by the modulation of key regulatory proteins. nih.gov Specifically, it led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax, cytochrome C, p53, caspase-3, and caspase-9. nih.gov This suggests that pyridine derivatives can exert their anticancer effects through the intrinsic mitochondrial apoptotic pathway. nih.gov
Furthermore, studies on other heterocyclic compounds containing the acetamide group, such as N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives, have also shown promising cytotoxic activity against various cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). ijcce.ac.ir The activity of these compounds was linked to the induction of apoptosis via caspase-3 activation and the generation of reactive oxygen species (ROS). ijcce.ac.ir
The following table summarizes the in vitro anticancer activity of a representative pyridine derivative.
| Compound | Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
| Compound 5l | A549 | 3.22 ± 0.2 | Doxorubicin | 2.93 ± 0.28 |
| HCT-116 | 2.71 ± 0.16 | Doxorubicin | 3.10 ± 0.22 |
Data derived from a study on 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas. nih.gov
Anti-inflammatory Effects:
The pyridine scaffold is also implicated in anti-inflammatory activity. Research on N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues has demonstrated their potential as agents against colitis, a form of inflammatory bowel disease (IBD). researchgate.net These compounds were shown to inhibit the adhesion of monocytes to colon epithelial cells induced by the pro-inflammatory cytokines TNF-α and IL-6. researchgate.netnih.gov The parent compound in this study exhibited inhibitory activity comparable to tofacitinib, a known Janus kinase (JAK) inhibitor. researchgate.netnih.gov This suggests that the anti-inflammatory mechanism of these pyridine derivatives may involve the modulation of cytokine signaling pathways. researchgate.netnih.gov
A synthesized pivalate-based Michael product was also evaluated for its in vitro anti-inflammatory potential through the inhibition of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. mdpi.com The compound displayed inhibitory activity against these key enzymes in the inflammatory cascade. mdpi.com
The table below presents the in vitro anti-inflammatory data for a related pyridine analogue.
| Compound | Assay | IC50 (µg/mL) |
| Pivalate-based Michael product | COX-1 Inhibition | 314 |
| COX-2 Inhibition | 130 | |
| 5-LOX Inhibition | 105 |
Data derived from a study on a pivalate-based Michael product with anti-inflammatory properties. mdpi.com
High-throughput screening (HTS) and reporter gene assays are crucial tools in modern drug discovery for identifying and characterizing molecular targets of novel compounds. nih.govdrugtargetreview.com These techniques allow for the rapid screening of large compound libraries to find molecules that interact with a specific biological target, such as a receptor or enzyme. nih.gov Reporter gene assays, in particular, are valuable for assessing the functional consequences of this engagement, such as the activation or inhibition of a specific signaling pathway.
Similarly, based on the anticancer activity of related pyridine derivatives that induce apoptosis, HTS could be utilized to identify compounds that activate caspases or disrupt mitochondrial membrane potential. nih.govijcce.ac.ir
The development of such assays would be a critical step in elucidating the precise molecular targets and mechanism of action of this compound.
In Vivo Preclinical Studies for Mechanistic Validation (Non-Efficacy/Safety Focus)
In vivo preclinical studies in animal models are essential for validating the mechanistic hypotheses generated from in vitro assays. These studies can confirm that a compound engages its intended target in a living organism and modulates the relevant biological pathways.
For a compound like this compound, with potential anti-inflammatory properties based on its structural analogues, an appropriate animal model would be one of induced inflammation, such as a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice or a TNBS-induced colitis model in rats. researchgate.netnih.gov In such models, researchers could assess the compound's ability to modulate inflammatory pathways. For instance, following administration of the compound, tissue samples from the colon could be analyzed for changes in the expression or activity of key inflammatory mediators like TNF-α, IL-6, and myeloperoxidase, which is a marker for inflammatory cell infiltration. researchgate.netnih.gov
A study on the related compound, 2-(5-ethylpyridin-2-yl)benzimidazole, investigated its metabolic fate in rats after oral administration. nih.gov This type of study, while focused on metabolism, is a fundamental aspect of understanding a compound's in vivo behavior and is a prerequisite for more complex mechanistic studies. nih.gov The study identified two main metabolites, indicating that the ethyl group on the pyridine ring is a site of metabolic transformation. nih.gov
Pharmacodynamic (PD) biomarkers are measurable indicators of a pharmacological response to a drug and are crucial for understanding a compound's mechanism of action and for guiding its development. In the preclinical setting, the identification of robust PD biomarkers is a key objective.
Based on the potential activities of this compound inferred from its analogues, several potential PD biomarkers could be investigated.
For Anti-inflammatory Activity:
In a preclinical model of inflammation, potential PD biomarkers could include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in plasma or inflamed tissues. researchgate.net A dose-dependent reduction in these cytokines following treatment with the compound would serve as a strong PD biomarker of its anti-inflammatory activity. Additionally, the infiltration of immune cells, such as neutrophils, into the site of inflammation, which can be quantified by measuring myeloperoxidase activity, could also be a valuable PD biomarker. nih.gov
For Anticancer Activity:
In preclinical cancer models (e.g., tumor xenografts in mice), PD biomarkers would be related to the compound's proposed mechanism of action. If the compound is hypothesized to induce apoptosis, then an increase in markers of apoptosis, such as cleaved caspase-3, in tumor tissue would be a relevant PD biomarker. nih.gov This can be measured using techniques like immunohistochemistry or western blotting. Furthermore, if the compound is found to inhibit a specific signaling pathway, the phosphorylation status of key proteins in that pathway could be monitored as a PD biomarker.
The table below outlines potential pharmacodynamic biomarkers for preclinical investigation.
| Potential Activity | Potential PD Biomarker | Method of Measurement |
| Anti-inflammatory | Plasma/Tissue levels of TNF-α, IL-6 | ELISA, Western Blot, qPCR |
| Myeloperoxidase (MPO) activity in tissue | MPO Assay | |
| Anticancer | Cleaved Caspase-3 in tumor tissue | Immunohistochemistry, Western Blot |
| Phosphorylation of target pathway proteins | Western Blot |
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and properties of a lead compound by systematically modifying its chemical structure. While specific SAR studies on derivatives of this compound are not extensively published, examining SAR studies of related pyridine and acetamide compounds can provide valuable guidance for the design of new analogues.
Research on a series of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anti-colitis agents revealed important SAR insights. researchgate.net The study involved modifications to the pyridine ring and the acetamido scaffold. researchgate.net It was found that there was a positive linear relationship between the inhibitory activities against TNF-α-induced and IL-6-induced cell adhesion, suggesting a common or related mechanism of action. researchgate.netnih.gov The study identified an analogue, compound 2-19 , which showed significantly better inhibitory activity than the parent compound and the reference drug, tofacitinib. researchgate.netnih.gov This highlights that modifications to the pyridine core can lead to substantial improvements in biological activity.
In another study focusing on the anticancer activity of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, the nature of the aryl group at the 6-position of the pyridine ring was found to be a critical determinant of cytotoxicity. nih.gov This indicates that this position is a key area for modification to enhance anticancer potency.
SAR studies on N-acetamide indoles as antimalarials also provide relevant insights. nih.gov The investigation began by replacing a 5-methyl-1,3,4-oxadiazole on the 6-position of the indole (B1671886) core with other heterocyclic and aryl rings. nih.gov This systematic modification allowed for the exploration of how different substituents impact the antiparasitic activity. nih.gov
A review of pyridine derivatives with antiproliferative activity concluded that the presence and position of certain functional groups, such as -OMe, -OH, -C=O, and -NH2, enhanced their activity against various cancer cell lines. mdpi.com Conversely, the presence of halogen atoms or bulky groups tended to decrease antiproliferative activity. mdpi.com
These findings suggest that for this compound, key areas for SAR exploration would include:
Modification of the ethyl group at the 5-position: Introducing different alkyl or functional groups could influence potency and metabolic stability.
Substitution on the pyridine ring: Adding various substituents at other available positions on the pyridine ring could modulate the electronic and steric properties of the molecule, impacting target binding.
Alteration of the acetamide group: The nitrogen and carbonyl of the acetamide group could be modified or replaced with other functional groups to probe their importance for biological activity.
Systematic Modification and Activity Profiling in Model Systems
No publicly available data exists on the systematic modification of this compound and its subsequent activity profiling in preclinical model systems.
Elucidation of Key Pharmacophoric Features and Binding Motifs
There is no information in the scientific literature detailing the key pharmacophoric features or binding motifs of this compound.
Rational Design of Optimized Analogues for Enhanced Specificity or Potency
No published research could be found describing the rational design and development of optimized analogues of this compound.
Future Directions and Unexplored Research Avenues for N 5 Ethyl 2 Methylpyridin 4 Yl Acetamide
Potential for Development as Chemical Probes for Unidentified Biological Systems
The development of novel chemical probes is essential for elucidating the complex signaling pathways and identifying new therapeutic targets within biological systems. N-(5-Ethyl-2-methylpyridin-4-yl)acetamide, as a structurally unique pyridine (B92270) derivative, holds promise for development into a sophisticated chemical probe. By incorporating reporter tags, such as fluorescent moieties or biotin, into its structure, researchers could create tools to visualize and isolate its currently unknown biological binding partners. This would enable the exploration of its mechanism of action and potentially uncover novel protein interactions that have yet to be characterized. The exploration of pyridine-based scaffolds in chemical biology has already shown success, and applying these principles to this compound could lead to significant breakthroughs in understanding cellular processes.
Exploration of Novel, Sustainable Synthetic Pathways and Green Chemistry Approaches
Current synthetic approaches for similar pyridine derivatives often rely on traditional methods that may not be environmentally optimal. Future explorations could focus on biocatalytic methods, utilizing enzymes to perform specific chemical transformations with high selectivity and under mild conditions. researchgate.net Additionally, the use of greener solvents, such as water or ionic liquids, and the development of solvent-free reaction conditions are key areas for investigation. mdpi.com Methodologies like microwave-assisted synthesis could also be employed to reduce reaction times and energy consumption. mdpi.com The adoption of these green chemistry approaches would not only make the production of this compound more sustainable but could also lead to higher yields and purity. mdpi.comnih.gov
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives
| Feature | Conventional Synthesis | Green Chemistry Approach |
| Catalysts | Often heavy-metal based | Biocatalysts (enzymes), recyclable catalysts |
| Solvents | Volatile organic compounds | Water, ionic liquids, solvent-free conditions |
| Energy | High-temperature, long reaction times | Microwave-assisted, ambient temperatures |
| Atom Economy | Can be low, generating significant waste | High, minimizing by-products |
| Environmental Impact | Higher | Lower |
Deeper Mechanistic Insights through Advanced Omics Technologies
To fully understand the biological effects of this compound, future research will need to move beyond traditional assays and embrace a systems-level approach. Advanced omics technologies, such as proteomics and metabolomics, offer the potential to gain deep mechanistic insights into how this compound interacts with biological systems.
By treating cells or organisms with this compound and subsequently analyzing the changes in protein expression (proteomics) or metabolite levels (metabolomics), researchers can identify the specific cellular pathways and networks that are modulated. This unbiased approach can reveal unexpected biological targets and off-target effects, providing a comprehensive understanding of the compound's mode of action. For instance, proteomics could identify the direct protein targets of the compound, while metabolomics could reveal downstream effects on cellular metabolism.
Integration of Artificial Intelligence and Machine Learning in Derivative Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmdpi.comacs.org In the context of this compound, these computational tools can be leveraged to accelerate the design of new derivatives with enhanced properties. By training ML models on existing data for pyridine compounds and their biological activities, it is possible to predict the therapeutic potential of novel, structurally related molecules. nih.govacs.org
AI algorithms can be used for de novo drug design, generating entirely new molecular structures based on desired properties. nih.gov This approach can explore a vast chemical space to identify promising candidates for synthesis and testing. Furthermore, ML can predict various physicochemical properties, such as solubility and toxicity, which are crucial for the development of effective and safe therapeutic agents. acs.org This in silico approach can significantly reduce the time and cost associated with traditional trial-and-error methods in chemical synthesis and screening. mdpi.com
Investigation of Non-Biological Applications
While the primary focus for many pyridine derivatives is in the realm of medicinal chemistry, their unique electronic and structural properties also make them attractive candidates for non-biological applications. nih.gov Future research should not overlook the potential of this compound in fields such as catalysis and materials science.
The nitrogen atom in the pyridine ring can coordinate with metal ions, suggesting potential applications as a ligand in catalysis. The development of novel catalysts based on this scaffold could lead to new and more efficient chemical transformations. In materials science, pyridine-containing polymers and metal-organic frameworks (MOFs) have shown promise for applications in gas storage, separation, and sensing. Investigating the incorporation of this compound into such materials could unlock new functionalities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
